3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide
Overview
Description
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields of scientific research. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Analysis
Biochemical Properties
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with DNA and proteins, potentially leading to mutagenic effects . Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways . Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to DNA, leading to the formation of DNA adducts . These adducts can interfere with DNA replication and transcription, resulting in mutations and altered gene expression. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic activation, leading to the formation of reactive intermediates that may have prolonged effects on cells . Additionally, the degradation products of this compound can also contribute to its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence cellular signaling pathways. At higher doses, this compound can induce significant toxic effects, including DNA damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can interact with cellular macromolecules . The compound’s metabolism can also influence metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The distribution of this compound is crucial for its biological activity, as it determines the sites of action within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . For example, the localization of this compound in the nucleus can facilitate its interaction with DNA and influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with methyl isocyanide in the presence of a base, followed by bromination to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridin-6-amine
- 3-Methylimidazo[1,2-a]pyrazin-6-amine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-6-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWMYKHKGDPCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-49-7 | |
Record name | 3-methylimidazo[1,2-a]pyridin-6-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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